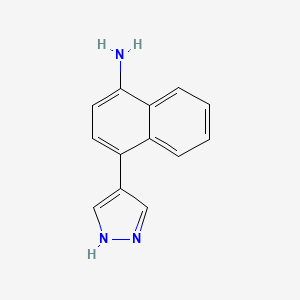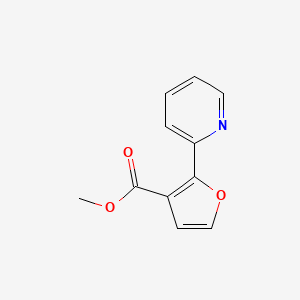
Methyl 1-(3-hydroxyphenyl)cyclobutanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(3-hydroxyphenyl)cyclobutanecarboxylate: is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . It is known for its unique structure, which includes a cyclobutane ring substituted with a hydroxyphenyl group and a carboxylate ester. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(3-hydroxyphenyl)cyclobutanecarboxylate typically involves the esterification of 1-(3-hydroxyphenyl)cyclobutanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 1-(3-hydroxyphenyl)cyclobutanecarboxylate can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Aromatic compounds with various substituents.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(3-hydroxyphenyl)cyclobutanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be utilized in the study of biological pathways and interactions, particularly those involving aromatic compounds.
Medicine: Research into potential pharmaceutical applications, including drug development and testing, often involves this compound.
Wirkmechanismus
The mechanism of action of Methyl 1-(3-hydroxyphenyl)cyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclobutane ring provides structural rigidity, affecting the compound’s overall behavior in chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate
- Methyl 3-(benzyloxy)cyclobutanecarboxylate
- Cyclobutanecarboxylic acid derivatives
Comparison: Methyl 1-(3-hydroxyphenyl)cyclobutanecarboxylate is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1257398-12-1 |
|---|---|
Molekularformel |
C12H14O3 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
methyl 1-(3-hydroxyphenyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H14O3/c1-15-11(14)12(6-3-7-12)9-4-2-5-10(13)8-9/h2,4-5,8,13H,3,6-7H2,1H3 |
InChI-Schlüssel |
UJSYXDNHFIRGMM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CCC1)C2=CC(=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine dihydrochloride](/img/structure/B11893916.png)




![4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B11893933.png)
![2-Butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11893937.png)





![(8R)-8-(Propan-2-yl)-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B11893977.png)
